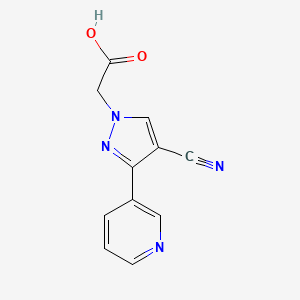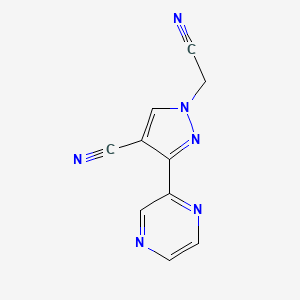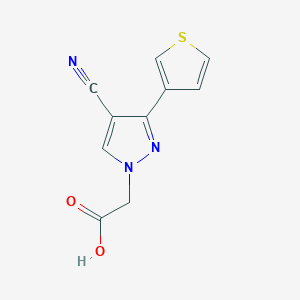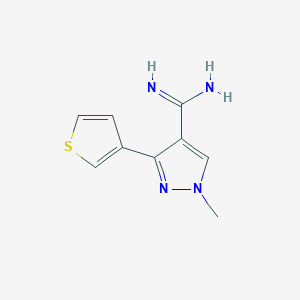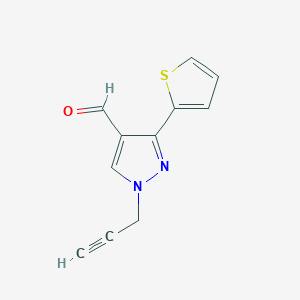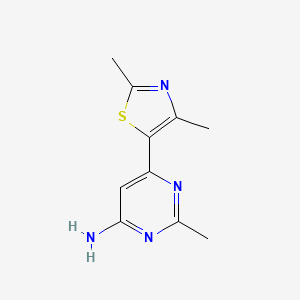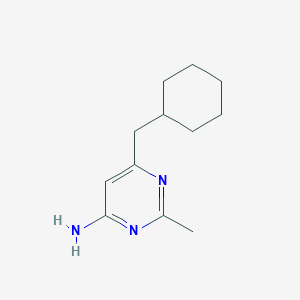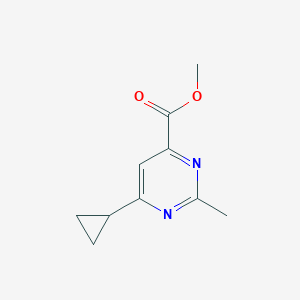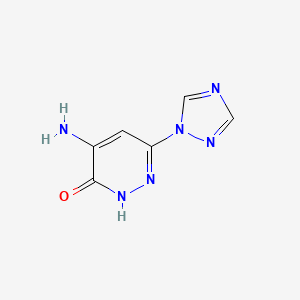
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
“1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile” is a complex organic compound that contains a thiophene ring. Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Scientific Research Applications
Synthesis and Biological Properties Exploration
The chemical 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile is involved in various synthetic pathways, providing access to a wide range of pyrazole derivatives with potential biological activities. For instance, its derivatives have been synthesized through reactions with hydrazines, demonstrating varying yields based on solvent choice and reactant substituents, hinting at its versatility in producing compounds that may exhibit interesting biological properties (McFadden & Huppatz, 1991). Moreover, facile synthetic approaches have led to new series of derivatives, showcasing the compound's capacity for forming structurally diverse molecules, potentially useful in drug development and other chemical applications (Ali et al., 2016).
Antimicrobial and Anticancer Activities
Compounds derived from this compound have been investigated for their antimicrobial activities. Schiff bases synthesized from related intermediates demonstrated considerable antimicrobial efficacy, suggesting potential applications in combating microbial infections (Puthran et al., 2019). Additionally, new pyridines and related compounds, synthesized from similar precursors, have shown anticancer activities against various tumor cell lines, highlighting their promise as anticancer agents (Elewa et al., 2021).
Anti-Tumor Potential and Synthesis of Heterocycles
The synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has revealed potent anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines, emphasizing the therapeutic potential of derivatives (Gomha et al., 2016). The strategic manipulation of the core pyrazole structure to generate novel heterocyclic compounds has also been explored, with some showing significant anticancer activity, further indicating the compound’s utility in medicinal chemistry (Metwally et al., 2016).
Corrosion Inhibition
Beyond pharmacological applications, derivatives of this compound have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions, showcasing the compound's versatility and potential in industrial applications (Motawea & Abdelaziz, 2015).
Properties
IUPAC Name |
1-ethyl-3-thiophen-2-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c1-2-13-7-8(6-11)10(12-13)9-4-3-5-14-9/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRJHNOPBHTQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


